3-Methyltetradecanoic acid 3-Methyltetradecanoic acid
Brand Name: Vulcanchem
CAS No.: 65128-48-5
VCID: VC7990727
InChI: InChI=1S/C15H30O2/c1-3-4-5-6-7-8-9-10-11-12-14(2)13-15(16)17/h14H,3-13H2,1-2H3,(H,16,17)
SMILES: CCCCCCCCCCCC(C)CC(=O)O
Molecular Formula: C15H30O2
Molecular Weight: 242.4 g/mol

3-Methyltetradecanoic acid

CAS No.: 65128-48-5

Cat. No.: VC7990727

Molecular Formula: C15H30O2

Molecular Weight: 242.4 g/mol

* For research use only. Not for human or veterinary use.

3-Methyltetradecanoic acid - 65128-48-5

Specification

CAS No. 65128-48-5
Molecular Formula C15H30O2
Molecular Weight 242.4 g/mol
IUPAC Name 3-methyltetradecanoic acid
Standard InChI InChI=1S/C15H30O2/c1-3-4-5-6-7-8-9-10-11-12-14(2)13-15(16)17/h14H,3-13H2,1-2H3,(H,16,17)
Standard InChI Key MMLCLKVIHVRDLL-UHFFFAOYSA-N
SMILES CCCCCCCCCCCC(C)CC(=O)O
Canonical SMILES CCCCCCCCCCCC(C)CC(=O)O

Introduction

Chemical Identification and Structural Properties

Molecular Characteristics

3-Methyltetradecanoic acid belongs to the class of long-chain fatty acids, with a molecular formula of C₁₅H₃₀O₂ and a molecular weight of 242.3975 g/mol . Its IUPAC name specifies a tetradecanoic acid backbone (14 carbons) with a methyl group at position 3, resulting in the following structural features:

  • Parent chain: 14 carbons

  • Branch position: Methyl group at C-3

  • Functional groups: Carboxylic acid (-COOH) at C-1

In contrast, 13-methyltetradecanoic acid (CAS 2485-71-4) shares the same molecular formula but places the methyl group at the penultimate carbon (C-13) . This positional isomerism significantly impacts physical properties and biological interactions, as branching near the carboxyl group alters membrane integration and enzymatic recognition .

Table 1: Comparative Properties of Methyltetradecanoic Acid Isomers

Property3-Methyltetradecanoic Acid13-Methyltetradecanoic Acid
CAS Registry NumberNot reported2485-71-4
Molecular FormulaC₁₅H₃₀O₂C₁₅H₃₀O₂
Branch PositionC-3C-13
SMILES NotationCC(C)CCCCCCCCCCC(=O)OCCCCCCCCCCCCC(C)C(=O)O
Melting PointData unavailable43–45°C (literature)

Synthesis and Production Methods

Chemical Synthesis Pathways

The synthesis of branched-chain fatty acids like 3-methyltetradecanoic acid typically involves Wittig olefination or Grignard reactions to introduce methyl branches. A demonstrated method for 13-methyltetradecanoic acid synthesis could be adapted for the 3-methyl isomer by modifying the starting materials :

  • Starting Material: Ethyl undecanoate

  • Bromination: Conversion to bromo-undecanoic acid ethyl ester

  • Phosphonium Salt Formation: Reaction with triphenylphosphine

  • Wittig Reaction: Coupling with isobutyraldehyde to introduce the methyl branch

  • Saponification: Hydrolysis of the ethyl ester to yield the free fatty acid

Purification and Characterization

High-purity isolation (>98%) typically employs:

  • Silica gel chromatography: Effective for separating branched-chain isomers

  • Crystallization: Fractional crystallization from ethanol/water mixtures

  • Spectroscopic Verification:

    • ¹H NMR: Methyl proton signals at δ 0.88–0.92 ppm (branch position dependent)

    • IR Spectroscopy: C=O stretch at 1700–1720 cm⁻¹, O-H stretch at 2500–3300 cm⁻¹

Biological Activity and Mechanistic Insights

Membrane Interactions

Branched-chain fatty acids integrate into lipid bilayers differently than linear counterparts. The 3-methyl substitution creates a kink in the hydrocarbon chain, reducing membrane fluidity and potentially stabilizing lipid rafts . In cerebral ischemia models, 13-methyltetradecanoic acid demonstrated membrane-stabilizing effects that reduced infarct volume by 38–42% compared to controls . While direct evidence for 3-methyltetradecanoic acid is lacking, analogous mechanisms may operate due to shared branching characteristics.

Apoptotic Induction in Cancer Cells

13-Methyltetradecanoic acid induces apoptosis in multiple cancer cell lines (K-562, MCF7, DU145) through:

  • Mitochondrial pathway activation: Cytochrome c release and caspase-9 cleavage

  • Reactive oxygen species (ROS) generation: 2.3-fold increase in intracellular ROS at 50 μM concentration

  • Growth inhibition: IC₅₀ values ranging from 12–45 μM across cell types

The positional isomerism in 3-methyltetradecanoic acid may alter these effects by changing cellular uptake kinetics or target protein interactions.

Challenges and Research Gaps

  • Stereochemical Complexity: Positional isomers require advanced chromatographic separation techniques unavailable in most studies

  • Bioavailability Optimization: Poor aqueous solubility (logP ≈ 6.2) limits therapeutic application

  • Mechanistic Elucidation: Exact molecular targets remain unidentified for both isomers

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